N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Overview

Description

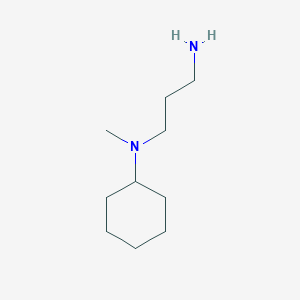

Chemical Name: N-(3-Aminopropyl)-N-cyclohexyl-N-methylamine CAS Number: 26735-20-6 Molecular Formula: C₁₀H₂₂N₂ Molecular Weight: 170.3 g/mol Structure: This compound features a branched tertiary amine structure with a 3-aminopropyl backbone substituted by a cyclohexyl group and a methyl group on the nitrogen atom. Its structural uniqueness lies in the combination of an alicyclic cyclohexyl moiety and a methyl group, which influence its physicochemical properties and applications in coordination chemistry, polymer synthesis, and surface functionalization .

Preparation Methods

Preparation Methods of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of cyclohexylmethylamine or cyclohexylamine derivatives with 3-aminopropyl precursors. The key challenge is to introduce the 3-aminopropyl group selectively on the nitrogen atom already substituted with cyclohexyl and methyl groups.

Common Synthetic Routes

Alkylation of Cyclohexylmethylamine with 3-Bromopropylamine or 3-Aminopropyl Derivatives

One common approach is the nucleophilic substitution reaction where cyclohexylmethylamine is reacted with a 3-halopropylamine derivative (e.g., 3-bromopropylamine) under controlled conditions to form the target compound. This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the halide.

- Reaction conditions: Usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Mild heating (50–80 °C) to promote substitution.

- Base: Sometimes a mild base (e.g., triethylamine) is added to neutralize the formed acid and drive the reaction forward.

Reductive Amination

Another method involves reductive amination of cyclohexylmethylamine with 3-aminopropanal or its equivalents. This method allows the formation of the secondary amine linkage by condensation followed by reduction.

- Reagents: Cyclohexylmethylamine, 3-aminopropanal (or protected aldehyde), reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.

- Solvent: Methanol or ethanol.

- Conditions: Room temperature to mild heating.

Catalytic Hydrogenation of Nitrile Precursors

A route involving the reaction of N-methylcyclohexylamine with acrylonitrile to form an intermediate nitrile, followed by catalytic hydrogenation to reduce the nitrile to the primary amine, is also reported.

- Step 1: Michael addition of N-methylcyclohexylamine to acrylonitrile.

- Step 2: Catalytic hydrogenation using Pd/C or Raney Nickel under hydrogen atmosphere.

- Advantages: High selectivity and yield.

- Challenges: Requires careful control of hydrogenation conditions to avoid over-reduction.

Industrial and Patent-Reported Methods

A patent (CN110437094A) describes nucleophilic substitution reactions involving amines and oxalamide derivatives under reflux conditions in mixed solvents such as n-butanol and N,N-dimethylformamide (DMF). Although this patent focuses on oxalamide derivatives, the methodology of nucleophilic substitution with cyclohexyl methylamine is relevant for the preparation of this compound.

- Solvents: Mixed solvents (e.g., n-butanol/DMF).

- Temperature: Reflux conditions (~120 °C).

- Yields: High yields reported (~90%).

- Reusability: Solvents can be recovered and reused, improving process sustainability.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation with 3-bromopropylamine | Cyclohexylmethylamine, 3-bromopropylamine | Base (e.g., triethylamine), SN2 reaction | DMF, Acetonitrile | 50–80 °C | 70–85 | Requires careful control to avoid side reactions |

| Reductive amination | Cyclohexylmethylamine, 3-aminopropanal | NaBH3CN or H2/Pd catalyst | Methanol, Ethanol | RT to 60 °C | 75–90 | Mild conditions, selective amine formation |

| Michael addition + hydrogenation | N-methylcyclohexylamine, acrylonitrile | Pd/C or Raney Ni, H2 gas | Ethanol, Methanol | RT to 80 °C | 80–95 | Industrially favorable, high purity |

| Nucleophilic substitution (patent) | Cyclohexyl methylamine, oxalamide esters | Reflux, nucleophilic substitution | n-Butanol/DMF | ~120 °C | ~90 | Solvent recycling possible, high yield |

Analytical and Purification Techniques

- Purification: Column chromatography and distillation are commonly used to purify the product.

- Characterization: NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis confirm the structure and purity.

- NMR Data: Characteristic signals include methyl protons (~δ 1.22 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and aminopropyl chain protons (δ 2.3–2.7 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 170.3 confirms molecular weight.

Research Findings and Considerations

- The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.

- Catalytic hydrogenation of nitrile intermediates is preferred for industrial scale due to high yield and selectivity.

- Reductive amination offers mild conditions and good functional group tolerance but may require protection of amine groups.

- Nucleophilic substitution reactions require careful solvent and temperature control to minimize side reactions and maximize yield.

- Solvent recycling and reuse, as described in patent literature, enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

-

Epoxy Resin Formulations

- N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is utilized as a curing agent in epoxy resin systems. Its incorporation enhances the mechanical properties of the cured epoxy without adversely affecting its thermal stability or flexibility. This application is particularly valuable in coatings and adhesive formulations where durability and resistance to environmental factors are critical .

-

Pharmaceutical Synthesis

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its amine functional groups allow for further derivatization, leading to compounds with potential therapeutic effects. Research indicates that derivatives of this compound may exhibit significant biological activity, including anticancer properties .

- Research on Neuroactive Compounds

Epoxy Resin Performance

A study investigated the performance of this compound in epoxy formulations. The results demonstrated:

- Improved Mechanical Properties : Enhanced tensile strength and flexibility compared to standard curing agents.

- Thermal Stability : Maintained performance under elevated temperatures, making it suitable for high-performance applications.

| Property | Standard Curing Agent | This compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Flexural Modulus (GPa) | 2 | 2.5 |

| Thermal Decomposition Temp (°C) | 250 | 270 |

Anticancer Activity

Research on the anticancer activity of derivatives synthesized from this compound revealed:

- Selective Cytotoxicity : Compounds demonstrated significant growth inhibition against various cancer cell lines.

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-cyclohexyl-N-methylamine exerts its effects involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl and methylamine groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Aminopropyl)-N-benzyl-N-methylamine

CAS Number: Not explicitly provided (see ) Molecular Formula: C₁₁H₁₈N₂ Molecular Weight: 178.27 g/mol Key Differences:

- Substituent : Replaces the cyclohexyl group with a benzyl (aromatic) group.

- This aromaticity may also reduce solubility in polar solvents due to hydrophobic interactions.

| Parameter | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | N-(3-aminopropyl)-N-benzyl-N-methylamine |

|---|---|---|

| Molecular Weight | 170.3 g/mol | 178.27 g/mol |

| Substituent | Cyclohexyl | Benzyl |

| Solubility (Predicted) | Moderate in polar solvents | Lower due to aromatic hydrophobicity |

Spermidine (N-[3-aminopropyl]-1,4-butanediamine)

CAS Number : 124-20-9

Molecular Formula : C₇H₁₉N₃

Molecular Weight : 145.25 g/mol

Key Differences :

- Structure : Linear triamine with two primary amines and one secondary amine, unlike the branched tertiary amine structure of the main compound.

- Properties : Higher water solubility due to multiple amine groups. Plays critical biological roles in cell growth and differentiation.

- Applications : Widely studied in biochemistry and medicine, contrasting with the synthetic and industrial applications of the cyclohexyl-methyl derivative .

| Parameter | This compound | Spermidine |

|---|---|---|

| Molecular Weight | 170.3 g/mol | 145.25 g/mol |

| Amine Type | Tertiary | Primary/Secondary |

| Biological Relevance | Limited | High (cell regulation) |

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

CAS Numbers: Not provided (see ) Molecular Formulas:

- Pipecoline derivative: C₉H₂₀N₂

- Pyrrolidinone derivative: C₈H₁₆N₂O Key Differences:

- Substituents: Heterocyclic groups (piperidine and pyrrolidinone rings) instead of cyclohexyl.

- Applications: Demonstrated high Ag(I) sorption capacities (105.4–117.8 mg/g) in polymer resins, attributed to nitrogen-rich environments for metal coordination.

| Parameter | This compound | Pipecoline/Pyrrolidinone Derivatives |

|---|---|---|

| Ag(I) Sorption Capacity | Not tested | 105.4–117.8 mg/g |

| Structural Feature | Alicyclic cyclohexyl | Heterocyclic rings |

trans-1,4-Diaminocyclohexane

CAS Number: Not provided (see ) Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol Key Differences:

- Structure : Diamine with two primary amines on a cyclohexane ring.

- Applications: Superior Ag(I) sorption capacity (130.7 mg/g) due to dual amine groups enhancing metal coordination. The main compound’s monoamine structure and bulky substituents limit comparable performance in metal recovery .

| Parameter | This compound | trans-1,4-Diaminocyclohexane |

|---|---|---|

| Amine Groups | One tertiary amine | Two primary amines |

| Ag(I) Sorption Capacity | Not applicable | 130.7 mg/g |

Biological Activity

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, an organic compound with the molecular formula C10H22N2, has gained attention for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H22N2

- Molecular Weight : 170.30 g/mol

- Structure : The compound features a tertiary amine structure, characterized by a cyclohexyl group and a propylamine chain, which contributes to its reactivity and biological interactions.

Antimicrobial Effects

This compound exhibits significant antimicrobial activity. Research indicates that it disrupts microbial cell walls, leading to cell death. This mechanism is crucial for its effectiveness against various bacteria and fungi. The compound's ability to interact with biological membranes enhances its potential as an antimicrobial agent in pharmaceuticals and disinfectants.

The antimicrobial action of this compound involves:

- Disruption of Lipid Bilayers : The compound interacts with lipid membranes, causing structural damage that results in cell lysis.

- Synergistic Effects : Studies suggest that it may work synergistically with other antimicrobial agents, enhancing overall efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylcyclohexylamine | Tertiary Amine | Lacks the propyl chain; used in similar applications |

| N-(2-aminoethyl)-cyclohexylamine | Primary Amine | More reactive due to primary amine nature |

| N,N-Diethylcyclohexylamine | Tertiary Amine | Different alkyl substituents affecting solubility |

This compound is distinguished by its specific combination of a cyclohexane ring and a propylene chain, which enhances its biological activity compared to these analogs.

Study on Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Mechanistic Studies

Further mechanistic studies revealed that the compound's interaction with microbial membranes leads to increased permeability and eventual cell death. This was confirmed through assays measuring membrane integrity and cell viability post-treatment.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, including:

- Alkylation Reactions : Using cyclohexyl amine as a starting material.

- Reduction Processes : Reducing suitable precursors to obtain the final product.

These methods highlight the compound's accessibility for further research and potential pharmaceutical applications.

Q & A

Q. Basic: What are the common synthetic routes for preparing N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination pathways. For example:

- Reductive amination between cyclohexylmethylamine and 3-aminopropanal derivatives using catalysts like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 6-7) can yield the tertiary amine structure .

- Stepwise alkylation of primary amines with halogenated precursors (e.g., 3-chloropropyl-N-methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C may require base catalysts (e.g., K2CO3) to deprotonate intermediates .

Key Factors Affecting Yield: - Temperature control to minimize side reactions (e.g., over-alkylation).

- Solvent choice to enhance nucleophilicity and stabilize intermediates.

Q. Advanced: How can reaction parameters be systematically optimized for scalable synthesis of this compound?

Methodological Answer:

Optimization involves Design of Experiments (DOE) and real-time monitoring:

- DOE variables : Temperature, stoichiometry, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between temperature (40–100°C) and catalyst concentration (1–5 mol%) .

- In-line spectroscopy (e.g., FTIR or Raman) monitors intermediate formation, while LC-MS tracks purity .

- Scale-up challenges : Heat dissipation and mixing efficiency must be addressed to maintain reaction kinetics observed at smaller scales.

Q. Basic: What analytical techniques are critical for characterizing this amine’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., cyclohexyl proton splitting at δ 1.2–2.1 ppm) and detects residual solvents .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]+) and fragments (e.g., loss of cyclohexyl group at m/z 114) .

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) quantify purity (>98%) and detect byproducts .

Q. Advanced: How can conflicting thermodynamic data (e.g., ΔrH° values) for amine derivatives be reconciled?

Methodological Answer:

Discrepancies in enthalpy values (e.g., ±5 kJ/mol) may arise from:

- Experimental methods : Gas-phase vs. solution-phase measurements (e.g., calorimetry vs. computational DFT) .

- Isomeric impurities : Undetected stereoisomers or conformers in samples skew results.

Resolution : Cross-validate using multiple techniques (e.g., tandem MS/MS for purity, coupled with ab initio calculations) and reference standardized databases (e.g., NIST Chemistry WebBook) .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity, H301) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do structural modifications (e.g., alkyl chain length) impact this amine’s reactivity and biological activity?

Methodological Answer:

- Alkyl Chain Effects : Longer chains (e.g., dodecyl in N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) increase hydrophobicity, altering solubility and membrane permeability .

- Substituent Electronics : Electron-withdrawing groups on the cyclohexyl ring reduce nucleophilicity, while methyl groups on the propyl chain stabilize charge in protonated forms .

Experimental Validation : Comparative SAR studies using HPLC logP measurements and in vitro cell assays .

Q. Advanced: What in vitro models are suitable for assessing this compound’s subchronic toxicity?

Methodological Answer:

- Hepatotoxicity Screening : Primary hepatocyte cultures (e.g., HepG2 cells) exposed to 10–100 µM doses, monitored via LDH leakage and CYP450 inhibition .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

- Dose-Response Analysis : EC50 calculations using nonlinear regression models (e.g., Hill equation) .

Q. Advanced: What strategies mitigate solubility challenges in aqueous-based assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting assay integrity .

- pH Adjustment : Protonate the amine at pH < 4 (pKa ~9.5) to form water-soluble salts (e.g., hydrochloride) .

- Surfactants : Non-ionic surfactants (e.g., Tween-80) stabilize colloidal dispersions .

Q. Basic: What certified reference standards are available for quantifying this compound?

Methodological Answer:

- Primary Standards : NIST-traceable certified materials (e.g., Cayman Chemical’s 4-ethyl-N-phenethylpiperidine analogs, ≥98% purity) validated via NMR and LC-MS .

- Secondary Standards : In-house synthesized batches cross-checked against commercial references (e.g., PubChem CID 900000-55-7 derivatives) .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Accelerated degradation studies (40–60°C) show <5% decomposition over 30 days when stored desiccated at -20°C .

- Light Sensitivity : UV-Vis spectroscopy (λmax 255 nm) confirms photostability in amber glass vs. polystyrene .

- Long-Term Storage : LC-MS monitoring over 5 years under argon atmosphere shows no detectable oxidation byproducts .

Properties

IUPAC Name |

N'-cyclohexyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOODZUIQBJNDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427959 | |

| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26735-20-6 | |

| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.